molecular formula C10H23ClN2O2 B592117 tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride CAS No. 1131594-84-7

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

Cat. No.: B592117
CAS No.: 1131594-84-7
M. Wt: 238.756
InChI Key: ZHDGOHJRICERGX-UHFFFAOYSA-N
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Description

Tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is a useful research compound. Its molecular formula is C10H23ClN2O2 and its molecular weight is 238.756. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(1-aminopentan-3-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-5-8(6-7-11)12-9(13)14-10(2,3)4;/h8H,5-7,11H2,1-4H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDGOHJRICERGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCN)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856370
Record name tert-Butyl (1-aminopentan-3-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-84-7
Record name tert-Butyl (1-aminopentan-3-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mono-Boc-Protected 1,3-Diaminopentane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mono-protected diamines are indispensable building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The selective protection of one amino group in a symmetrical or unsymmetrical diamine presents a significant synthetic challenge, often resulting in a mixture of unprotected, mono-protected, and di-protected products.[1] This guide provides a comprehensive overview of the synthesis of mono-Boc-protected 1,3-diaminopentane, culminating in its stable hydrochloride salt. We will explore the mechanistic principles that govern selectivity, provide a field-proven experimental protocol, and discuss the critical parameters for achieving high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for this valuable synthetic intermediate.

Introduction: The Challenge of Selective Mono-Protection

1,3-Diaminopentane is a versatile C5 building block containing two primary amine functionalities.[2][] In multi-step synthetic sequences, it is frequently necessary to differentiate these two nucleophilic centers to enable selective functionalization. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose; it is stable under a wide range of basic and nucleophilic conditions yet is readily cleaved under mild acidic conditions.[4][5]

The primary obstacle in preparing N-Boc-1,3-diaminopentane is controlling the stoichiometry of the reaction with di-tert-butyl dicarbonate (Boc₂O). Because the two amino groups have similar reactivity, a simple combination of the reagents leads to a statistical mixture of products, complicating purification and reducing the yield of the desired mono-protected compound.[1] The key to an efficient synthesis lies in modulating the nucleophilicity of one amine, thereby directing the reaction to the other.

The most effective strategy to achieve this is the in situ mono-protonation of the diamine. By introducing one equivalent of acid, one amino group is converted to its non-nucleophilic ammonium salt, leaving the other free to react selectively with the Boc-anhydride.[6][7] This guide details a protocol that leverages this principle for a reliable and scalable synthesis.

Mechanistic Pathway: A Tale of Two Amines

The success of this synthesis hinges on a precise, stepwise modulation of reactivity. The entire process can be understood through two core stages: selective protection followed by salt formation.

2.1. In Situ Mono-protonation and N-Boc Protection

Directly using anhydrous HCl gas is effective but operationally challenging.[7] A more practical and safer laboratory method involves the in situ generation of exactly one equivalent of HCl. This is elegantly achieved by reacting chlorotrimethylsilane (Me₃SiCl) with an anhydrous alcohol solvent, such as methanol.[7]

The generated HCl immediately protonates one of the amine groups of 1,3-diaminopentane, which is the stronger base. This acid-base reaction is rapid and effectively "switches off" the nucleophilicity of one nitrogen atom. The resulting mono-ammonium species presents a single, available nucleophilic site for the subsequent acylation reaction with di-tert-butyl dicarbonate (Boc₂O). The free amine attacks a carbonyl carbon of the Boc anhydride, leading to the formation of the stable tert-butyl carbamate.

cluster_0 Stage 1: In Situ Protonation & Protection cluster_1 Stage 2: Hydrochloride Salt Formation Diamine 1,3-Diaminopentane (Two Nucleophilic Sites) MonoSalt Mono-Ammonium Salt (One Nucleophilic Site) Diamine->MonoSalt  + 1 eq. HCl (in situ) Me3SiCl Me₃SiCl + MeOH (HCl Source) MonoBoc Mono-Boc-1,3-Diaminopentane MonoSalt->MonoBoc  + Boc₂O Boc2O Boc₂O (Protecting Agent) FinalProduct Boc-1,3-Diaminopentane Hydrochloride (Stable Salt) MonoBoc->FinalProduct  + HCl HCl_sol HCl in Solvent (e.g., Ether)

Caption: Logical flow of the mono-protection synthesis.

2.2. Purification and Salt Formation

After the protection reaction, the mixture contains the desired mono-Boc product, the di-Boc byproduct, and unreacted diamine. A crucial aqueous workup based on pH adjustment allows for their separation. An acidic wash protonates both the desired product and the unreacted diamine, drawing them into the aqueous phase while the neutral di-Boc byproduct remains in the organic layer. Subsequently, basifying the aqueous layer deprotonates the ammonium groups, allowing the mono-Boc product and unreacted diamine to be extracted back into an organic solvent. The final purification is typically achieved via column chromatography.

The purified mono-Boc-1,3-diaminopentane is often an oil or low-melting solid. To improve its handling and long-term stability, it is converted to its hydrochloride salt by treating a solution of the free base with ethereal or methanolic HCl. This protonates the remaining free amine, yielding a stable, crystalline solid that is easily stored and weighed.

Experimental Protocol

This protocol is adapted from established general methods for the selective mono-Boc protection of diamines.[7][8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )CAS NumberKey Properties
1,3-Diaminopentane102.18589-37-7Corrosive, flammable liquid[2]
Di-tert-butyl dicarbonate (Boc₂O)218.2524424-99-5Moisture sensitive solid
Chlorotrimethylsilane (Me₃SiCl)108.6475-77-4Volatile, corrosive liquid
Methanol (Anhydrous)32.0467-56-1Flammable, toxic
Dichloromethane (DCM)84.9375-09-2Volatile solvent
Sodium Hydroxide (NaOH)40.001310-73-2Corrosive solid
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Drying agent
Hydrochloric Acid (e.g., 2M in Ether)36.467647-01-0Corrosive

3.2. Step-by-Step Synthesis

G start Start setup 1. Reaction Setup Dissolve 1,3-diaminopentane in anhydrous MeOH. Cool to 0 °C. start->setup protonation 2. Mono-protonation Add Me₃SiCl (1 eq.) dropwise. Stir for 15 min. setup->protonation protection 3. Boc Protection Add Boc₂O (1 eq.) solution. Warm to RT and stir for 2-3h. protonation->protection workup1 4. Aqueous Workup (A) Dilute with water. Wash with ether to remove di-Boc byproduct. protection->workup1 workup2 5. Aqueous Workup (B) Basify aqueous layer (pH > 12). Extract with DCM. workup1->workup2 purify 6. Isolation & Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify via column chromatography. workup2->purify salt 7. Salt Formation Dissolve purified amine in ether. Add HCl solution until precipitation is complete. purify->salt end End Product: Crystalline Hydrochloride Salt salt->end

Caption: Experimental workflow for the synthesis.

  • Mono-protonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,3-diaminopentane (1.0 eq.) in anhydrous methanol. Cool the stirred solution to 0 °C using an ice bath.

  • HCl Generation: Add chlorotrimethylsilane (1.0 eq.) dropwise to the solution. A white precipitate of the ammonium salt may form. Allow the mixture to stir at 0 °C for 15 minutes.

  • Boc Protection: To the reaction mixture, add a solution of di-tert-butyl dicarbonate (1.0 eq.) in anhydrous methanol dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Dilute the residue with water and wash with ethyl ether (2x). This removes the highly nonpolar di-Boc-protected byproduct.

    • Adjust the pH of the aqueous layer to >12 with a 4N NaOH solution.

    • Extract the aqueous layer with dichloromethane (3x).[7][8]

  • Purification:

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude mono-Boc-protected diamine.

    • Purify the crude product by column chromatography on silica gel (e.g., using a DCM/MeOH gradient) to afford the pure product.[9]

  • Hydrochloride Salt Formation:

    • Dissolve the purified mono-Boc-1,3-diaminopentane in a minimal amount of ethyl acetate or diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether with stirring until precipitation ceases.

    • Collect the resulting white solid by vacuum filtration, wash with cold ether, and dry in vacuo to yield the final Boc-protected 1,3-diaminopentane hydrochloride.

3.3. Self-Validating System & Characterization

  • Reaction Monitoring: TLC analysis (e.g., silica gel with a mobile phase of 9:1 DCM:MeOH with 1% NH₄OH) can be used to track the consumption of the starting material and the formation of the mono- and di-protected products. Staining with ninhydrin will visualize primary amines (starting material and product), while a permanganate stain can visualize the carbamate product.

  • Structural Confirmation: The identity and purity of the final product should be confirmed by spectroscopic methods:

    • ¹H and ¹³C NMR: Will confirm the presence of the Boc group (a characteristic singlet at ~1.45 ppm in ¹H NMR and carbonyl/quaternary carbons in ¹³C NMR) and the pentane backbone.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the protected amine.

  • Yield Calculation: A typical yield for this type of selective protection, after purification, is in the range of 60-80%.[7]

Conclusion

The selective mono-Boc protection of 1,3-diaminopentane is a critical transformation for its use in advanced synthetic applications. The challenge of selectivity is effectively overcome by a strategy of in situ mono-protonation, which deactivates one amine group towards the protecting agent. The protocol described herein, utilizing chlorotrimethylsilane as a convenient HCl source, provides a reliable and reproducible method for obtaining the desired mono-protected intermediate. Final conversion to the stable hydrochloride salt facilitates storage and handling, making this valuable building block readily accessible for further chemical elaboration in pharmaceutical and materials science research.

References

  • Chavez, F., et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2010). Selective Mono‐BOC Protection of Diamines. Taylor & Francis Online. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 1,3-Diaminopentane | C5H14N2 | CID 102444. PubChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Chavez, F., et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of tert-Butyl (1-aminopentan-3-yl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide to the spectroscopic characterization of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride. As a crucial intermediate in various synthetic applications, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and drug development professionals. This guide is structured to offer not just data, but a practical, field-tested perspective on the interpretation of spectroscopic information, ensuring scientific integrity and fostering a deeper understanding of the molecule's characteristics.

Introduction: The Significance of Spectroscopic Analysis

Tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is a bifunctional molecule containing a primary amine, a secondary carbamate, and a pentyl backbone. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in peptide synthesis and the development of more complex molecular architectures. Accurate spectroscopic characterization is the cornerstone of its quality control, verifying its identity, purity, and stability. This guide will delve into the expected spectroscopic signatures of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

It is important to note that publicly available, experimentally derived spectra for this specific compound are limited. Therefore, this guide will provide a comprehensive analysis based on predicted data and established spectroscopic principles, corroborated by data from structurally analogous compounds. This approach not only offers a robust theoretical framework but also hones the essential skill of predictive spectroscopy.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecular structure is critical for interpreting its spectroscopic output. The following diagram illustrates the structure of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride and highlights the key functional groups that will be the focus of our analysis.

Figure 1: Chemical structure of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information. The hydrochloride salt form means the primary amine will be protonated to an ammonium group, which will influence the chemical shifts of nearby protons and carbons. The choice of solvent (e.g., D₂O, DMSO-d₆) will also affect the observed chemical shifts, particularly for exchangeable protons (NH and NH₃⁺).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Assignment
H-a (CH₃ -C(CH₃)₂)~1.40Singlet (s)9HThe nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a characteristic singlet.
H-b (CH₃ -CH₂)~0.90Triplet (t)3HThe terminal methyl group protons are split by the adjacent methylene group (H-c).
H-c (CH₃-CH₂ )~1.50-1.60Multiplet (m)2HThese protons are diastereotopic and will be split by the adjacent methyl (H-b) and methine (H-d) protons.
H-d (CH -N)~3.60-3.80Multiplet (m)1HThe methine proton is deshielded by the adjacent nitrogen of the carbamate and will show complex splitting from neighboring methylene groups.
H-e (CH₂ -CH-N)~1.70-1.90Multiplet (m)2HThese protons are diastereotopic and will be split by the adjacent methine (H-d) and methylene (H-f) protons.
H-f (CH₂ -NH₃⁺)~3.00-3.20Multiplet (m)2HDeshielded by the adjacent positively charged ammonium group.
H-g (NH -Boc)~6.80-7.20Broad singlet (br s) or doublet (d)1HThe carbamate proton's chemical shift is solvent-dependent and may show coupling to the methine proton (H-d).
H-h (NH₃ ⁺)~7.50-8.50Broad singlet (br s)3HThe ammonium protons are exchangeable and typically appear as a broad signal; its chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Assignment
C-1 ( C H₃-C(CH₃)₂)~28.5The three equivalent methyl carbons of the tert-butyl group.
C-2 (CH₃-C (CH₃)₂)~79.0The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen.
C-3 (C =O)~156.0The carbonyl carbon of the carbamate group, highly deshielded.
C-4 (C H₃-CH₂)~10.0The terminal methyl carbon of the ethyl group.
C-5 (CH₃-C H₂)~25.0The methylene carbon of the ethyl group.
C-6 (C H-N)~50.0The methine carbon bonded to the carbamate nitrogen.
C-7 (C H₂-CH-N)~35.0The methylene carbon adjacent to the methine.
C-8 (C H₂-NH₃⁺)~38.0The methylene carbon adjacent to the ammonium group, deshielded by the positive charge.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable NH and NH₃⁺ protons, while D₂O will result in their exchange and disappearance from the spectrum.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width to encompass all expected proton signals.

    • Set an appropriate relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this molecule, electrospray ionization (ESI) would be the preferred ionization technique due to the compound's polarity and the presence of basic nitrogen atoms.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak for the protonated molecule (the free base), [M+H]⁺.

Ion Predicted m/z Identity
[M+H]⁺203.18Protonated tert-Butyl (1-aminopentan-3-yl)carbamate
[M-Boc+H]⁺103.12Loss of the Boc group
[M-C₄H₉]⁺146.12Loss of the tert-butyl group

The fragmentation pattern can provide valuable structural information. Tandem MS (MS/MS) experiments would involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Parent [M+H]⁺ m/z = 203.18 Fragment1 Loss of isobutylene [M+H - C₄H₈]⁺ m/z = 147.12 Parent->Fragment1 - C₄H₈ Fragment2 Loss of Boc group [M-Boc+H]⁺ m/z = 103.12 Parent->Fragment2 - C₅H₈O₂ Fragment3 Loss of C₅H₁₂N m/z = 116.07 Parent->Fragment3 - C₅H₁₂N Fragment1->Fragment2 - CO₂

Figure 2: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺ of tert-Butyl (1-aminopentan-3-yl)carbamate.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Instrumentation: Use an ESI-MS system, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

    • For MS/MS analysis, select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum.

  • Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions, comparing them to the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride will be characterized by absorption bands corresponding to the N-H, C-H, C=O, and C-N bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad)N-H stretchCarbamate N-H
3200-2800 (broad)N-H stretchAmmonium N-H
2960-2850C-H stretchAlkyl C-H
~1700C=O stretchCarbamate carbonyl
~1520N-H bendCarbamate N-H
~1250 and ~1170C-O stretchCarbamate C-O
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The ATR method is generally preferred for its simplicity and speed.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.

  • Data Acquisition:

    • Obtain a background spectrum of the empty ATR crystal or the KBr pellet press.

    • Place the sample on the ATR crystal or in the pellet holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the spectrum to identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion: A Unified Spectroscopic Profile

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and quality assessment of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride. By integrating the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a detailed and self-validating picture of the molecule emerges. The predicted data, based on sound chemical principles and comparison with analogous structures, serves as a reliable reference for researchers in the absence of readily available experimental spectra. This multi-faceted spectroscopic approach ensures the high level of confidence in molecular identity required for rigorous scientific research and development.

References

At present, there are no direct publications with comprehensive spectroscopic data for tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride. The predicted data and interpretations in this guide are based on established principles of spectroscopic analysis and data from structurally related compounds available in chemical databases and publications.

An In-depth Technical Guide to Elucidating the Mechanism of Action of tert-Butyl (1-aminopentan-3-yl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: From Chemical Intermediate to Therapeutic Candidate

In the landscape of modern drug discovery, the journey from a simple chemical entity to a well-characterized therapeutic agent is one of rigorous scientific inquiry. The compound tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is, in its immediate commercial context, a building block—a molecule designed for the synthesis of more complex structures. However, its inherent structural motifs, namely the carbamate group and a diamine backbone, are present in numerous bioactive molecules. This guide, therefore, takes a forward-looking approach. We will treat this compound as a novel therapeutic candidate and outline a comprehensive, field-proven strategy to uncover its core mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the scientific interrogation of a new chemical entity.

Molecular Profile and Structural Significance

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is a Boc-protected diamine. The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functions provides chemical stability and modulates the molecule's polarity, which can influence its ability to cross cellular membranes.[1] The presence of a primary amine and a carbamate-protected secondary amine within a flexible pentyl chain suggests potential interactions with a variety of biological targets.

PropertyValueSource
Molecular FormulaC10H23ClN2O2ChemScene[2]
Molecular Weight238.76 g/mol ChemScene[2]
TPSA (Topological Polar Surface Area)64.35 ŲChemScene[2]
LogP1.6385ChemScene[2]

The carbamate moiety is a key feature in many approved drugs, acting as a stable and effective pharmacophore.[1][3] It can participate in hydrogen bonding and can be designed to interact with specific residues in enzyme active sites or receptor binding pockets.[1] Carbamates are found in drugs with diverse mechanisms, from cholinesterase inhibitors like rivastigmine to anticonvulsants such as felbamate.[3] This versatility underscores the importance of a systematic investigation into the potential bioactivity of any novel carbamate-containing compound.

Postulated Mechanism of Action: A Neuromodulatory Hypothesis

Given the structural resemblance of the unprotected 1,3-diaminopentane core to certain neurotransmitters and neuromodulatory molecules, a primary hypothesis is that tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride acts on targets within the central nervous system (CNS). The carbamate group itself is a known pharmacophore for cholinesterase inhibition.[4] Therefore, a plausible starting point for investigation is its potential role as a cholinesterase inhibitor or as a modulator of other neuronal receptors or ion channels.

This guide will proceed with the working hypothesis that the compound is a novel acetylcholinesterase (AChE) inhibitor. The following sections detail the experimental workflows required to test this hypothesis and to characterize the compound's broader pharmacological profile.

Experimental Workflow for Mechanism of Action Elucidation

The following protocols are designed as a self-validating cascade. Each stage of the investigation builds upon the results of the previous one, providing a logical and efficient path to understanding the compound's mechanism of action.

Phase 1: Primary Target Engagement and Enzymatic Inhibition

The initial step is to determine if the compound directly interacts with and inhibits its hypothesized target, acetylcholinesterase.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To quantify the compound's ability to inhibit AChE activity.

  • Materials:

    • tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

    • Human recombinant acetylcholinesterase (AChE)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Donepezil or Rivastigmine (positive control)

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, DTNB, and varying concentrations of the test compound or control.

    • Add AChE to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the absorbance at 412 nm every minute for 10 minutes. The rate of color change is proportional to AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Causality and Interpretation: A low IC50 value (in the nanomolar to low micromolar range) would provide strong evidence of direct AChE inhibition.[5] The shape of the dose-response curve can provide initial insights into the nature of the inhibition.

G cluster_workflow Phase 1: Target Engagement Workflow Compound Test Compound (tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride) AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition? ATCI Substrate (Acetylthiocholine) AChE->ATCI Hydrolysis Product Thiocholine + 5-thio-2-nitrobenzoate (Yellow Product) ATCI->Product Reaction with DTNB DTNB Ellman's Reagent (DTNB) Reader Microplate Reader (Absorbance at 412 nm) Product->Reader Measurement IC50 IC50 Calculation Reader->IC50 Data Analysis

Caption: Workflow for AChE Inhibition Assay.

Phase 2: Cellular Activity and Target Validation

Following in vitro confirmation, the next critical step is to assess the compound's activity in a cellular context.

Protocol 2: Cell-Based Assay for Cholinergic Activity

  • Objective: To determine if the compound can modulate cholinergic signaling in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

  • Materials:

    • SH-SY5Y cells

    • Cell culture medium (e.g., DMEM/F12)

    • Carbachol (a cholinergic agonist)

    • Calcium indicator dye (e.g., Fluo-4 AM)

    • Test compound

    • Fluorescence plate reader or microscope

  • Procedure:

    • Culture SH-SY5Y cells in 96-well plates.

    • Load the cells with a calcium indicator dye.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Stimulate the cells with carbachol to activate muscarinic acetylcholine receptors, leading to an increase in intracellular calcium.

    • Measure the fluorescence intensity to quantify the intracellular calcium concentration.

  • Causality and Interpretation: If the compound is an AChE inhibitor, it will increase the concentration of acetylcholine produced by the cells, potentiating the effect of carbachol and leading to a stronger calcium signal compared to carbachol alone. This validates the target engagement in a cellular system.

Phase 3: Selectivity and Off-Target Profiling

A crucial aspect of drug development is understanding a compound's selectivity. This protocol aims to identify potential off-target effects.

Protocol 3: Broad Panel Kinase and Receptor Screening

  • Objective: To assess the compound's binding affinity against a wide range of kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). A fixed concentration of the test compound (e.g., 10 µM) is screened against a panel of hundreds of molecular targets.

  • Data Presentation: The results are usually presented as a percentage of inhibition or binding at the tested concentration.

Target ClassRepresentative TargetsDesired Outcome
KinasesEGFR, HER2, ABL, SRCLow inhibition (<50%)
GPCRsDopamine, Serotonin, Adrenergic ReceptorsLow binding affinity
Ion ChannelshERG, Sodium, Calcium ChannelsLow inhibition
TransportersSERT, DAT, NETLow inhibition
  • Causality and Interpretation: A "clean" profile with high selectivity for the primary target (AChE) is desirable. Significant off-target activity would require further investigation and could represent either undesirable side effects or a polypharmacological mechanism of action.

Phase 4: In Vivo Proof of Concept

The final stage of preclinical mechanism of action studies involves testing the compound in a relevant animal model.

Protocol 4: Scopolamine-Induced Amnesia Model in Rodents

  • Objective: To evaluate the compound's ability to reverse cognitive deficits in a well-established model of cholinergic dysfunction.

  • Materials:

    • Male C57BL/6 mice or Wistar rats

    • Test compound formulated for in vivo administration (e.g., in saline)

    • Scopolamine (muscarinic antagonist that induces amnesia)

    • Morris Water Maze or Y-maze apparatus

  • Procedure:

    • Acclimatize animals to the testing environment.

    • Administer the test compound or vehicle control at various doses.

    • After a set pre-treatment time, administer scopolamine to induce a cognitive deficit.

    • Assess learning and memory using a behavioral paradigm such as the Morris Water Maze (measuring escape latency to a hidden platform) or the Y-maze (measuring spontaneous alternation).

  • Causality and Interpretation: A statistically significant improvement in cognitive performance in the compound-treated group compared to the scopolamine-only group would provide in vivo evidence that the compound's mechanism of action is relevant to a disease model and has therapeutic potential.

G cluster_invivo Phase 4: In Vivo Proof of Concept Animal Rodent Model Compound Test Compound Dosing Animal->Compound Scopolamine Scopolamine Challenge (Induces Amnesia) Compound->Scopolamine Behavior Behavioral Testing (e.g., Morris Water Maze) Scopolamine->Behavior Data Cognitive Performance Data Behavior->Data Conclusion Therapeutic Potential? Data->Conclusion

Caption: In Vivo Scopolamine-Induced Amnesia Model Workflow.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action for a novel chemical entity, tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride. By starting with a plausible, structure-based hypothesis and progressing through in vitro, cellular, and in vivo validation, a comprehensive understanding of the compound's pharmacology can be achieved. The carbamate moiety is a privileged scaffold in medicinal chemistry, and a thorough investigation as detailed here is paramount to unlocking the therapeutic potential of new derivatives.[1][3] The successful completion of these studies would lay the essential groundwork for further preclinical development, including pharmacokinetics, toxicology, and formulation studies.

References

  • Jukič, M., & Knez, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Pharmaceuticals, 14(7), 635. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate. In PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Kumar, A., et al. (2021). Synthesis and evaluation of novel carbamate-substituted flavanone derivatives as potent acetylcholinesterase inhibitors and anti-amnestic agents. Journal of Biomolecular Structure and Dynamics, 39(14), 5143-5156. [Link]

  • Kos, J., et al. (2020). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 25(21), 5193. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

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The Emergence of a Key Synthetic Intermediate: A Technical Guide to tert-Butyl (1-aminopentan-3-yl)carbamate Hydrochloride and its Role in Modern Anticonvulsant Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of antiepileptic drug (AED) development is a testament to the power of rational drug design and the relentless pursuit of optimized synthetic pathways. Within this narrative, the discovery and application of specific chiral building blocks are often as pivotal as the final active pharmaceutical ingredient (API). This technical guide delves into the history, synthesis, and significance of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride, a key intermediate whose story is intrinsically linked to the development of the third-generation AED, Brivaracetam. While not a therapeutic agent itself, the strategic use of this and structurally similar carbamate-protected diamines has been instrumental in achieving the stereochemical purity and manufacturing efficiency required for modern pharmaceuticals. We will explore the chemical logic behind its design, detail its synthesis, and illuminate its critical role in the broader context of antiepileptic drug discovery.

Introduction: The Unseen Pillars of Pharmaceutical Innovation

The history of medicine is often told through the lens of breakthrough drugs. However, behind each successful API lies a story of chemical innovation, where the development of novel intermediates and synthetic routes plays a crucial, albeit often unsung, role. The tert-butoxycarbonyl (Boc) protecting group, for instance, has become a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, due to its stability under a wide range of conditions and its facile, selective removal under acidic conditions. The application of this protecting group to chiral diamine scaffolds, such as the pentane backbone, has given rise to a class of versatile intermediates.

This guide focuses on a representative of this class, tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride, and its significance as a key building block. Its "discovery" is not a singular event but rather an outcome of the extensive process development for the anticonvulsant drug Brivaracetam.

The Genesis: A Tale of Rational Drug Design in Epilepsy Treatment

The story of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is inextricably linked to the evolution of the "racetam" class of drugs. The journey began with piracetam in the 1960s, initially investigated for sedative-hypnotic properties.[1] A serendipitous discovery revealed its cognitive-enhancing effects, and later, weak anticonvulsant properties were identified.[1] This led to the development of levetiracetam, an analogue with significantly more potent anticonvulsant activity, which was found to bind to the synaptic vesicle glycoprotein 2A (SV2A).[2][3]

The success of levetiracetam spurred a rational drug discovery program by UCB Pharma to identify new SV2A ligands with even better affinity and potentially improved clinical profiles.[2][4] This large-scale screening effort led to the identification of Brivaracetam, the 4-n-propyl analogue of levetiracetam, which exhibited greater potency and a broadened spectrum of activity in preclinical models.[3] Brivaracetam was subsequently approved in the United States and Europe in 2016 under the brand name Briviact® for the treatment of focal-onset seizures.[4][5]

The development of a commercially viable and stereochemically pure synthesis for Brivaracetam was a significant challenge. The molecule possesses two chiral centers, making stereoselective synthesis paramount. It is within the various synthetic routes developed to address this challenge that key intermediates like tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride emerged as critical components.

The Core Intermediate: Chemical Properties and Strategic Importance

The structure of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is elegantly designed for its role as a synthetic intermediate.

// Define nodes with labels for atoms N1 [label="H₂N⁺", pos="0,0!"]; C1 [label="CH₂", pos="1,0.5!"]; C2 [label="CH₂", pos="2,0!"]; C3 [label="CH", pos="3,0.5!"]; N2 [label="NH", pos="4,0!"]; C4 [label="C", pos="5,0.5!"]; O1 [label="O", pos="5.5,1.2!"]; O2 [label="O", pos="4.5,-0.7!"]; C5 [label="C(CH₃)₃", pos="5.5,-1.2!"]; Cl [label="Cl⁻", pos="0,-1!"]; C6 [label="CH₂", pos="3.5,1.5!"]; C7 [label="CH₃", pos="4,2.2!"];

// Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- N2; C3 -- C6; C6 -- C7; N2 -- C4; C4 -- O1 [style=double]; C4 -- O2; O2 -- C5; } dot Structure of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

The key features of this molecule that underscore its utility in synthesis are:

  • Differential Protection: The presence of a Boc-protected amine and a primary amine (as the hydrochloride salt) allows for selective reaction at the unprotected nitrogen. This is fundamental for the sequential introduction of different molecular fragments.

  • Chirality: While the specific intermediate may be racemic or a specific enantiomer depending on the synthetic route, the pentane backbone provides a scaffold upon which chirality can be established and maintained. In the context of Brivaracetam synthesis, achieving the correct stereochemistry is critical for its therapeutic activity.

  • Solubility and Handling: The hydrochloride salt form generally improves the compound's stability and handling characteristics as a solid, which is advantageous in a manufacturing setting.

The Boc protecting group is the lynchpin of this strategy. Its stability to a wide range of reagents, including many nucleophiles and bases, allows for extensive chemical modifications at other parts of the molecule without disturbing the protected amine. The subsequent deprotection is typically achieved under mild acidic conditions, which often do not affect other functional groups, thus ensuring the integrity of the molecular framework.

Synthesis of the Intermediate: A Representative Protocol

The synthesis of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride and its analogues can be achieved through various synthetic strategies. A common approach involves the reductive amination of a suitable ketone precursor followed by Boc protection. Below is a representative, conceptual protocol based on established chemical principles.

Conceptual Synthetic Pathway

G A 1-Aminopentan-3-one B Reductive Amination (e.g., with NH₃, H₂, Pd/C) A->B C 1,3-Pentanediamine B->C D Selective Boc Protection (Boc₂O, controlled stoichiometry) C->D E tert-Butyl (1-aminopentan-3-yl)carbamate D->E F HCl Treatment E->F G tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride F->G

Detailed Experimental Protocol (Illustrative)

  • Reductive Amination of 1-Aminopentan-3-one:

    • To a solution of 1-aminopentan-3-one hydrochloride in methanol, add a suitable base (e.g., triethylamine) to neutralize the salt.

    • Pressurize the reaction vessel with ammonia and then with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

    • The reaction is typically stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • Causality: The palladium catalyst facilitates the reduction of the imine intermediate formed in situ from the ketone and ammonia, yielding the diamine. The use of ammonia as the nitrogen source is a direct and atom-economical approach.

  • Selective Boc Protection:

    • After filtration to remove the catalyst, the resulting solution of 1,3-pentanediamine is cooled in an ice bath.

    • A solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane or THF) is added dropwise. The stoichiometry is carefully controlled to favor mono-protection.

    • Causality: The less sterically hindered primary amine is generally more reactive and will preferentially react with the Boc anhydride. Controlling the amount of Boc₂O is crucial to minimize the formation of the di-protected by-product.

  • Formation of the Hydrochloride Salt:

    • The reaction mixture containing the mono-Boc-protected diamine is concentrated under reduced pressure.

    • The residue is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

    • A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added, leading to the precipitation of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride.

    • The solid product is collected by filtration, washed with cold solvent, and dried under vacuum.

    • Causality: The formation of the hydrochloride salt at the remaining free amine provides a stable, crystalline solid that is easier to handle, purify, and store than the free base, which is often an oil.

Self-Validation and Quality Control:

Each step of this protocol includes inherent validation checks:

  • Reaction Monitoring: The progress of the reductive amination and Boc protection can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion of the starting material.

  • Product Characterization: The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry. The melting point of the crystalline hydrochloride salt also serves as a good indicator of purity.

Parameter Expected Outcome
¹H NMR Characteristic peaks for the Boc group (a singlet at ~1.4 ppm), the alkyl chain protons, and the amine protons.
¹³C NMR Resonances corresponding to the carbonyl of the carbamate, the quaternary carbon of the t-butyl group, and the carbons of the pentane backbone.
HPLC Purity Typically >98% for use in pharmaceutical synthesis.
Melting Point A sharp melting point range indicates high purity.

Application in the Synthesis of Brivaracetam

The strategic value of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride becomes evident when examining the various patented synthetic routes to Brivaracetam.[4][6] A generalized scheme illustrating its application is presented below.

G cluster_0 Intermediate Synthesis cluster_1 Core Reaction cluster_2 Final Steps A tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride B Alkylation with a chiral electrophile (e.g., a bromobutanoate derivative) A->B C Alkylated Intermediate B->C D Boc Deprotection (Acidic conditions) C->D E Cyclization/ Lactamization D->E F Brivaracetam E->F

In a typical synthetic sequence, the free primary amine of the carbamate intermediate is reacted with a chiral electrophile, such as an activated derivative of butanoic acid, to introduce the second stereocenter and the remainder of the Brivaracetam backbone. Following this key coupling step, the Boc protecting group is removed under acidic conditions, and the resulting primary amine undergoes intramolecular cyclization to form the pyrrolidinone ring characteristic of Brivaracetam.

The choice of a Boc-protected diamine offers several advantages in this process:

  • Prevents Side Reactions: The Boc group prevents the protected amine from participating in the alkylation step, ensuring the desired regioselectivity.

  • Facilitates Purification: The presence of the lipophilic Boc group can aid in the purification of intermediates by column chromatography.

  • Enables a Convergent Synthesis: The use of pre-formed, protected building blocks allows for a more convergent and efficient overall synthesis compared to a linear approach where the functional groups are introduced sequentially on a simpler starting material.

Conclusion: The Indispensable Role of Strategic Intermediates

The story of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is a microcosm of the broader narrative of pharmaceutical process development. Its existence and utility are not born out of a quest for a new molecule for its own sake, but from the practical need to solve the complex synthetic challenges posed by a therapeutically important target like Brivaracetam. This intermediate, and others like it, represent the molecular tools that enable chemists to construct complex, stereochemically pure molecules in an efficient and scalable manner. As the demand for more sophisticated and targeted therapeutics continues to grow, the innovation in the design and synthesis of such key building blocks will remain a critical and enabling component of drug discovery and development.

References

  • U.S. Patent 10,221,134 B2. (2019). Processes to produce brivaracetam.
  • Chavan, A. B., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2389–2404. [Link]

  • New Drug Approvals. (n.d.). Brivaracetam. [Link]

  • U.S. Patent 7,629,474 B2. (2009). Process for the preparation of 2-oxo-1-pyrrolidine derivatives.
  • Rogawski, M. A. (2008). Brivaracetam: a rational drug discovery success story. British Journal of Pharmacology, 154(8), 1555–1557. [Link]

  • Lattanzi, R., et al. (2017). The Preclinical Discovery and Development Of Brivaracetam For The Treatment Of Focal Epilepsy. Expert Opinion on Drug Discovery, 12(9), 905-918. [Link]

  • Gillard, M., et al. (2016). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties. Epilepsia, 57(4), 538-548. [Link]

  • Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530–549. [Link]

  • Bialer, M., & White, H. S. (2018). Brivaracetam: A Newly Approved Medication for Epilepsy. Epilepsy Currents, 18(4), 229-234. [Link]

  • Rogawski, M. A. (2008). Brivaracetam: a rational drug discovery success story. British journal of pharmacology, 154(8), 1555–1557. [Link]

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Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of tert-Butyl (1-aminopentan-3-yl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 1,3-Diamines

Chiral 1,3-diamines are privileged structural motifs integral to a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] Their unique stereochemical arrangement and bidentate nature make them exceptional chiral ligands in asymmetric catalysis and versatile building blocks for complex molecule synthesis.[2][3][4] tert-Butyl (1-aminopentan-3-yl)carbamate, as its hydrochloride salt, is a valuable C5-chain chiral synthon. The presence of two distinct amine functionalities, one primary and one protected as a carbamate, allows for orthogonal chemical manipulation, making it a highly sought-after intermediate in drug discovery and development.

This guide provides an in-depth exploration of robust and field-proven strategies for the asymmetric synthesis of this target molecule. We will move beyond simple procedural lists to dissect the underlying principles and rationale for key experimental choices, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Strategic Overview: Pathways to Stereocontrol

Achieving high stereoselectivity in the synthesis of 1,3-diamines requires precise control over the formation of one or two stereocenters. The primary challenge lies in effectively differentiating the prochiral faces of a planar intermediate or controlling the trajectory of a reagent relative to an existing stereocenter. We will focus on two of the most powerful and widely adopted strategies in modern asymmetric synthesis: Catalytic Asymmetric Hydrogenation and Chiral Auxiliary-Mediated Synthesis.

G cluster_0 Retrosynthetic Strategies Target Chiral 1,3-Diamine (Target Molecule) StrategyA Catalytic Asymmetric Hydrogenation Target->StrategyA C-N bond formation via reduction StrategyB Chiral Auxiliary-Mediated Synthesis Target->StrategyB Stereocontrolled C-N bond formation PrecursorA Prochiral Enamine or Imine Precursor StrategyA->PrecursorA is derived from PrecursorB Achiral Ketone + Chiral Auxiliary StrategyB->PrecursorB is derived from

Caption: High-level retrosynthetic analysis for the target chiral 1,3-diamine.

Strategy A: Catalytic Asymmetric Hydrogenation of Prochiral Enamines

Catalytic asymmetric hydrogenation (AH) represents one of the most efficient, atom-economical, and "green" methods for producing chiral amines.[5][6] This approach involves the reduction of a prochiral C=C or C=N bond using molecular hydrogen in the presence of a chiral transition-metal catalyst, typically based on Iridium or Rhodium.[6][7]

Rationale and Mechanistic Insight

The success of this strategy hinges on the design of the chiral ligand coordinated to the metal center. The ligand, often a bidentate phosphine, creates a chiral environment around the metal, forcing the substrate to coordinate in a specific orientation. This pre-organization dictates which face of the double bond is exposed to hydrogenation, leading to the preferential formation of one enantiomer. The choice of an Iridium-based catalyst is often favored for the direct hydrogenation of imines and related substrates due to its high activity and selectivity.[6]

G cluster_workflow Asymmetric Hydrogenation Workflow Start Boc-N-(1-cyanobutyl)acetamide (Starting Material) Step1 Selective Reduction (e.g., DIBAL-H) Start->Step1 Intermediate Prochiral N-Boc-amino ketone Step1->Intermediate Step2 Reductive Amination (NH4OAc, NaBH3CN) Intermediate->Step2 Enamine Prochiral Enamine Precursor Step2->Enamine Step3 Asymmetric Hydrogenation (H₂, Chiral Ir-Catalyst) Enamine->Step3 Product Enantioenriched Boc-protected 1,3-Diamine Step3->Product Step4 Deprotection / Salt Formation (HCl in Dioxane) Product->Step4 Final Target Molecule HCl Salt Step4->Final

Caption: Experimental workflow for the asymmetric hydrogenation strategy.

Detailed Experimental Protocol

Step 1: Synthesis of the Prochiral Enamine Precursor

  • To a solution of tert-butyl (3-oxopentyl)carbamate (1.0 equiv) in anhydrous methanol (0.5 M) in a flame-dried, argon-purged round-bottom flask, add ammonium acetate (5.0 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 equiv) portion-wise over 15 minutes. Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in situ without significantly reducing the ketone, favoring the formation of the enamine mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enamine precursor, which is used directly in the next step.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure reactor vessel with the chiral iridium catalyst, such as [Ir(COD)Cl]₂ (0.5 mol%), and a suitable chiral phosphine ligand (e.g., (R)-SegPhos, 1.1 mol%).

  • Add degassed anhydrous dichloromethane (DCM) to dissolve the catalyst complex.

  • Add the crude enamine precursor (1.0 equiv) dissolved in degassed DCM to the reactor.

  • Seal the reactor, remove it from the glovebox, and purge with argon gas, followed by three cycles of pressurizing with H₂ (5 bar) and venting.

  • Pressurize the reactor to 50 bar with H₂ and stir vigorously at 30 °C for 24 hours. Causality: High pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. The choice of ligand and solvent is critical for achieving high enantioselectivity and must be optimized.[5]

  • After 24 hours, carefully vent the reactor and purge with argon.

  • Concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography (SiO₂, gradient elution, e.g., 0-10% MeOH in DCM) to afford the enantiomerically enriched tert-butyl (1-aminopentan-3-yl)carbamate.

Step 3: Salt Formation

  • Dissolve the purified diamine in anhydrous 1,4-dioxane (0.2 M).

  • Add a 4 M solution of HCl in 1,4-dioxane (1.1 equiv) dropwise with stirring.

  • A white precipitate will form. Stir the suspension for 1 hour at room temperature.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the target hydrochloride salt.

Data Summary
ParameterConditionRationale / Reference
Catalyst System [Ir(COD)(ligand)]BARFIridium is highly effective for imine/enamine reduction.[7]
Chiral Ligand (R,R)-f-BinaphaneProvides high enantioselectivity for N-alkyl imines.[8]
Pressure 50-80 bar H₂Ensures sufficient H₂ concentration for efficient reaction.
Solvent Degassed DCM or TolueneAprotic solvents are preferred to avoid catalyst deactivation.
Temperature 25-40 °CMild conditions to preserve enantioselectivity.
Expected Yield 75-90%Based on typical performance of this catalytic system.
Expected ee >95%Chiral HPLC analysis is required for confirmation.

Strategy B: Diastereoselective Reduction of a tert-Butanesulfinamide (Ellman's Auxiliary) Derived Imine

The use of a chiral auxiliary is a classic and highly reliable strategy for asymmetric synthesis. tert-Butanesulfinamide, developed by Ellman, is an exceptionally effective chiral amine reagent for the synthesis of a broad range of chiral amines.[9]

Rationale and Mechanistic Insight

This method involves two key steps: condensation of an achiral ketone with the chiral sulfinamide to form a chiral N-sulfinyl imine, followed by a diastereoselective reduction. The stereochemical outcome of the reduction is controlled by the bulky tert-butylsulfinyl group, which effectively shields one face of the C=N bond. The reducing agent (e.g., a hydride) is directed to attack from the less sterically hindered face, leading to the formation of one major diastereomer.[10] The auxiliary can then be easily cleaved under acidic conditions.

G cluster_mechanism Chiral Auxiliary Mechanism Ketone Boc-N-(3-oxopentyl)amine (Achiral Ketone) Condensation Condensation (Ti(OEt)₄) Ketone->Condensation Auxiliary (R)-tert-Butanesulfinamide (Chiral Auxiliary) Auxiliary->Condensation Imine Chiral N-Sulfinyl Imine (Key Intermediate) Condensation->Imine Reduction Diastereoselective Reduction (NaBH₄) Imine->Reduction Protected Protected Diamine (Major Diastereomer) Reduction->Protected Cleavage Auxiliary Cleavage (HCl in MeOH) Protected->Cleavage Final Target Molecule HCl Salt Cleavage->Final

Caption: Mechanism overview for the chiral auxiliary-mediated synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of the Chiral N-Sulfinyl Imine

  • To a flame-dried round-bottom flask under argon, add tert-butyl (3-oxopentyl)carbamate (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv).

  • Add anhydrous tetrahydrofuran (THF) (0.4 M) to dissolve the solids.

  • Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) dropwise via syringe. Causality: Ti(OEt)₄ acts as a potent Lewis acid and water scavenger, driving the condensation equilibrium to completion, which is often slow without a catalyst.

  • Heat the mixture to 65 °C and stir for 5-8 hours. Monitor the reaction by TLC until the starting ketone is fully consumed.

  • Cool the reaction to room temperature and pour it slowly into an equal volume of brine with rapid stirring.

  • Filter the resulting suspension through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude chiral N-sulfinyl imine is typically of sufficient purity for the next step.

Step 2: Diastereoselective Reduction

  • Dissolve the crude N-sulfinyl imine (1.0 equiv) in anhydrous THF (0.2 M) and cool the solution to -48 °C in a dry ice/acetonitrile bath. Causality: Low temperature enhances the diastereoselectivity of the reduction by minimizing the kinetic energy of the system, which magnifies the energetic difference between the two possible transition states.

  • Add sodium borohydride (NaBH₄, 3.0 equiv) portion-wise. Stir the reaction at -48 °C for 4 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and add ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography (SiO₂, gradient elution, e.g., 20-80% EtOAc in hexanes) to yield the Boc- and sulfinyl-protected 1,3-diamine as a single major diastereomer.

Step 3: Auxiliary Cleavage and Salt Formation

  • Dissolve the purified product (1.0 equiv) in anhydrous methanol (0.2 M).

  • Add a 4 M solution of HCl in 1,4-dioxane (3.0 equiv) and stir the mixture at room temperature for 1 hour.

  • Monitor the cleavage of both the sulfinyl and Boc groups by LC-MS. If cleavage is incomplete, gentle warming may be required. Note: For selective cleavage of the sulfinyl group only, stoichiometric HCl in methanol is typically sufficient, leaving the Boc group intact.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with cold diethyl ether to induce precipitation.

  • Collect the white solid by vacuum filtration, wash with ether, and dry under high vacuum to afford the final diamine dihydrochloride salt. (If selective cleavage was performed, a subsequent Boc protection of the primary amine might be necessary before final deprotection/salt formation).

Data Summary
ParameterConditionRationale / Reference
Chiral Auxiliary (R)-tert-ButanesulfinamideCommercially available, reliable, and high-yielding.[9]
Condensation Agent Ti(OEt)₄Efficiently promotes imine formation and removes water.
Reducing Agent NaBH₄ or L-Selectride®NaBH₄ is cost-effective; L-Selectride can offer higher dr.
Reduction Temp. -78 °C to -48 °CLower temperatures maximize diastereoselectivity.
Cleavage Reagent HCl in Dioxane/MethanolCleanly removes the sulfinyl group.
Expected Yield 65-80% (over 2 steps)Typical for multi-step auxiliary-based sequences.
Expected dr >95:5Determined by ¹H NMR or HPLC analysis of the crude product.

Conclusion

The asymmetric synthesis of tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride can be achieved with high efficiency and stereocontrol using modern synthetic methodologies. Catalytic asymmetric hydrogenation offers an elegant and atom-economical route, ideal for large-scale synthesis, provided that catalyst screening and optimization are performed. The chiral auxiliary-based approach provides a robust and predictable alternative that is often easier to implement on a lab scale, relying on substrate control to achieve high diastereoselectivity. The choice between these strategies will depend on factors such as scale, cost, available equipment (e.g., high-pressure reactors), and the specific stereoisomer required. Both protocols detailed herein provide a solid foundation for researchers to access this valuable chiral building block.

References

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. Available at: [Link][3][11]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv. Available at: [Link][4]

  • Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC - NIH. Available at: [Link][1]

  • Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Natural Product Reports. Available at: [Link][12]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link][5]

  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. Available at: [Link]

  • A diversity of recently reported methodology for asymmetric imine reduction. Organic & Biomolecular Chemistry. Available at: [Link][8]

  • Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols. Available at: [Link][9]

  • Synthetic methods for 1,3-diamines. ResearchGate. Available at: [Link][2]

  • Enantioselective Total Syntheses of (−)-Palau′amine, (−)- Axinellamines, and (−)-Massadines - PMC - NIH. Available at: [Link]

  • Asymmetric Synthesis of 1,3-Diamines. Aleph. Available at: [Link][10]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. Available at: [Link][6]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.
  • Enantioselective Synthesis of 3‐Amino‐3'‐carbazole Oxindole Derivatives via Friedel‐Crafts Aminoalkylation Reaction. ResearchGate. Available at: [Link]

  • Proline-Catalyzed Asymmetric Synthesis of syn- and anti-1,3-Diamines. ACS Publications. Available at: [Link][13]

  • Amine synthesis by imine reduction - Organic Chemistry Portal. Available at: [Link][7]

Sources

Application Notes and Protocols for the Coupling Reactions of tert-Butyl (1-aminopentan-3-yl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a primary amine and a Boc-protected primary amine, allows for selective and sequential chemical modifications. This attribute makes it particularly useful in the construction of complex molecules, including peptidomimetics, small molecule inhibitors, and as a linker in Proteolysis Targeting Chimeras (PROTACs). The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups is central to its utility, offering stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions. This guide provides an in-depth exploration of the key coupling reactions of tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride, complete with detailed protocols, mechanistic insights, and practical considerations for its effective use in research and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 1131594-84-7[1]
Molecular Formula C₁₀H₂₃ClN₂O₂[1]
Molecular Weight 238.76 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water, methanol, and DMSOGeneral knowledge

Core Concepts: The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the synthesis of complex amines. Its widespread use stems from its ability to be readily introduced and selectively removed under conditions that do not affect other common protecting groups.

Key Features of the Boc Group:

  • Stability: The Boc group is stable to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions.

  • Acid Lability: It is easily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

This orthogonality is crucial when designing multi-step synthetic routes, as it allows for the selective deprotection of one functional group in the presence of others.

Amide Bond Formation: A Fundamental Coupling Reaction

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. The primary amine of tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride can readily participate in amide coupling reactions with carboxylic acids. Given that the starting material is a hydrochloride salt, the addition of a non-nucleophilic base is essential to liberate the free amine for the reaction to proceed.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable method for amide bond formation, known for its mild conditions and suppression of side reactions like racemization.

Reaction Scheme:

G reactant1 tert-Butyl (1-aminopentan-3-yl)carbamate HCl product Boc-protected Amide Product reactant1->product reactant2 R-COOH reactant2->product reagents EDC, HOBt, DIPEA DCM or DMF reagents->product Coupling

A typical EDC/HOBt mediated amide coupling reaction.

Materials:

  • tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride (1.1 eq) in a minimal amount of DMF or DCM and add DIPEA (2.5 eq).

  • Add the amine solution to the activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Choice of Base: DIPEA is a common choice as it is a non-nucleophilic hindered base that will not compete with the primary amine in the coupling reaction.

  • Solvent: DMF is often used for less soluble starting materials, while DCM is easier to remove during work-up.

  • Stoichiometry: A slight excess of the amine component is often used to ensure complete consumption of the more valuable carboxylic acid.

Reductive Amination: Forming C-N Bonds with Carbonyls

Reductive amination is a powerful method for the formation of secondary amines from primary amines and aldehydes or ketones. The primary amine of tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride can be effectively alkylated via this two-step, one-pot process.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive amination reactions. It is less basic and more selective for the reduction of iminium ions over carbonyls compared to other borohydrides like sodium borohydride.[2][3]

Reaction Workflow:

G cluster_0 Reaction Steps A Amine + Aldehyde/Ketone B Iminium Ion Formation A->B Condensation C Reduction with STAB B->C D Secondary Amine Product C->D

Workflow for reductive amination using STAB.

Materials:

  • tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add DIPEA (2.2 eq).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness and Self-Validation:

  • Monitoring Iminium Formation: For challenging substrates, it can be beneficial to monitor the formation of the iminium ion by ¹H NMR before the addition of the reducing agent.

  • pH Control: The reaction is typically run under neutral or slightly acidic conditions to favor iminium ion formation. The use of the hydrochloride salt of the amine and a base like DIPEA helps to buffer the reaction.

Synthesis of Urea Derivatives

The primary amine of tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride can also be used to synthesize urea derivatives, which are prevalent motifs in many biologically active compounds.[4]

Protocol 3: Urea Formation via Reaction with an Isocyanate

The reaction of a primary amine with an isocyanate is a highly efficient and straightforward method for the synthesis of ureas.

Reaction Overview:

G Amine Free Amine Urea Urea Product Amine->Urea Isocyanate R-N=C=O Isocyanate->Urea

General scheme for urea synthesis.

Materials:

  • tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

  • Isocyanate of interest

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (2.2 eq). Stir for 15 minutes at room temperature.

  • Cool the solution to 0 °C and add a solution of the isocyanate (1.05 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Causality in Experimental Choices:

  • Dropwise Addition: The dropwise addition of the isocyanate is recommended to control the reaction temperature, as the reaction is often exothermic.

  • Anhydrous Conditions: Isocyanates are sensitive to moisture, so the use of anhydrous solvents and a dry atmosphere is crucial for obtaining high yields.

Applications in Fragment-Based Drug Discovery

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride and its derivatives are valuable fragments in fragment-based drug discovery (FBDD).[5][6] The bifunctional nature of this molecule allows for its incorporation into larger, more complex structures through the coupling reactions described above. By exploring the chemical space around this core, researchers can optimize the binding affinity and pharmacokinetic properties of lead compounds.

Conclusion

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is a versatile and valuable building block for the synthesis of a wide range of nitrogen-containing compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutics. A thorough understanding of the principles behind each reaction, coupled with careful experimental execution, will ensure successful and reproducible results.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical catalyst selection for the reductive amination step. Here, we address common challenges and frequently asked questions to ensure a successful and efficient synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride typically proceeds via a multi-step route, culminating in a crucial reductive amination reaction followed by salt formation. The primary challenge lies in the stereoselective synthesis of the chiral amine core, which necessitates careful selection of the catalyst and optimization of reaction conditions.

Synthesis_Workflow cluster_0 Upstream Synthesis cluster_1 Core Synthesis: Reductive Amination cluster_2 Downstream Processing Start Starting Materials Keto-carbamate tert-Butyl (1-oxopentan-3-yl)carbamate Synthesis Start->Keto-carbamate e.g., Michael Addition Reductive_Amination Catalytic Reductive Amination Keto-carbamate->Reductive_Amination Key Catalytic Step Boc_Amine tert-Butyl (1-aminopentan-3-yl)carbamate Reductive_Amination->Boc_Amine Salt_Formation HCl Salt Formation Boc_Amine->Salt_Formation Final_Product Final Hydrochloride Salt Salt_Formation->Final_Product

Caption: Overall synthetic workflow for tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for the reductive amination of tert-butyl (1-oxopentan-3-yl)carbamate?

A1: The conversion of the ketone precursor to the desired chiral amine is most commonly achieved through catalytic reductive amination. The choice of catalyst is paramount and depends on whether a racemic or enantiomerically pure product is desired.

  • For Racemic Synthesis (Heterogeneous Catalysis): Standard hydrogenation catalysts are effective. Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) are frequently employed with a hydrogen source (e.g., H₂ gas, ammonium formate). These are robust, cost-effective, and easily separable from the reaction mixture.[1][2]

  • For Asymmetric Synthesis (Homogeneous Catalysis): To obtain a specific stereoisomer, chiral catalysts are necessary. Transition metal complexes, particularly those of Iridium (Ir) and Ruthenium (Ru) with chiral phosphine ligands (e.g., BINAP derivatives), are well-established for this purpose.[3][4] These reactions often utilize H₂ gas or a transfer hydrogenation reagent like formic acid or isopropanol.

  • Chiral Auxiliaries: An alternative approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS). This involves condensation of the ketone with tBS to form a chiral N-sulfinyl imine, followed by diastereoselective reduction and subsequent removal of the auxiliary.[5]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reductive amination?

A2: The decision hinges on several factors including the desired stereochemistry, cost, and process scalability.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Selectivity High enantioselectivity achievable with chiral ligands.[3][4]Generally produce racemic mixtures.
Activity Typically high, operating under milder conditions.May require higher temperatures and pressures.
Catalyst Removal Can be challenging, potentially requiring chromatography.Easily removed by filtration.[6]
Cost Often expensive due to precious metals and complex ligands.More cost-effective (e.g., Raney Ni, Pd/C).[1]
Scalability Catalyst cost and removal can be barriers to large-scale production.Well-suited for industrial applications due to ease of handling.[7]

Q3: What are common side reactions during the reductive amination step, and how can they be minimized?

A3: Several side reactions can occur, leading to reduced yield and purification challenges.

  • Over-reduction: The ketone can be reduced to the corresponding alcohol. This is more prevalent with strong reducing agents like sodium borohydride if the imine formation is slow. Using a milder, imine-selective reducing agent like sodium triacetoxyborohydride (STAB) can mitigate this.[8][9]

  • Dimerization/Oligomerization: The intermediate imine or enamine can undergo self-condensation. This can be minimized by controlling the concentration of reactants and the reaction temperature.

  • Dialkylation: This is a common issue in reductive aminations, but less of a concern when using ammonia or an ammonium salt as the nitrogen source for primary amine synthesis.[9]

Q4: My asymmetric reductive amination is giving low enantiomeric excess (ee). What should I do?

A4: Low enantioselectivity is a common hurdle in asymmetric synthesis. Here is a troubleshooting workflow:

Troubleshooting_Low_ee Start Low Enantiomeric Excess (ee) Check_Purity Verify Purity of Starting Materials & Catalyst Start->Check_Purity Optimize_Conditions Systematically Vary Reaction Parameters Check_Purity->Optimize_Conditions If purity is confirmed Screen_Ligands Screen Different Chiral Ligands Optimize_Conditions->Screen_Ligands Vary Temperature, Pressure, Time Screen_Solvents Evaluate Solvent Effects Screen_Ligands->Screen_Solvents Consider_Alternative Consider Alternative Asymmetric Method Screen_Solvents->Consider_Alternative If ee remains low

Caption: Troubleshooting workflow for low enantiomeric excess in asymmetric reductive amination.

  • Catalyst and Ligand Integrity: Ensure the chiral ligand and metal precursor are of high purity and have not degraded.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Screen a range of solvents (e.g., toluene, THF, dichloromethane, alcohols).

  • Temperature and Pressure: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate. The effect of hydrogen pressure should also be evaluated.

  • Additives: In some systems, the addition of an acid or a Lewis acid can improve both activity and enantioselectivity.[10]

Q5: What is the best way to form the final hydrochloride salt?

A5: The hydrochloride salt is typically formed by treating a solution of the purified free amine with hydrochloric acid.

  • Procedure: Dissolve the purified tert-butyl (1-aminopentan-3-yl)carbamate in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration.[11]

  • Troubleshooting:

    • Oily Product: If the salt oils out, try using a more non-polar solvent or a combination of solvents to induce precipitation. Seeding with a small crystal of the product can also be effective.

    • Incomplete Precipitation: Ensure stoichiometric or a slight excess of HCl is used. Cooling the mixture can also improve the yield of the precipitated salt.

III. Experimental Protocols

Protocol 1: Asymmetric Reductive Amination using a Chiral Iridium Catalyst

This protocol is a representative procedure and may require optimization for specific substrates and scales.

  • Catalyst Preparation (in situ): In a glovebox, to a reaction vessel, add the chiral phosphine ligand (e.g., (R)-BINAP) and the iridium precursor (e.g., [Ir(COD)Cl]₂). Add degassed solvent (e.g., toluene) and stir at room temperature for 30 minutes.

  • Reaction Setup: To a high-pressure reactor, add the ketone precursor, tert-butyl (1-oxopentan-3-yl)carbamate, and the in-situ prepared catalyst solution.

  • Ammonia Source: Add the ammonia source, such as an ammonium salt (e.g., ammonium acetate).

  • Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction to the desired temperature (e.g., 40-80 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched tert-butyl (1-aminopentan-3-yl)carbamate.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until the pH of the solution is acidic (test with moist pH paper).

  • Precipitation: The hydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

IV. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

  • mzCloud. (2017). tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. Retrieved from [Link]

  • Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature protocols, 8(11), 2271–2280. [Link]

  • Xie, J. H., Liu, X. Y., Yang, X., Xie, J. B., Wang, L. X., & Zhou, Q. L. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(5), 1688–1691. [Link]

  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents.

  • List, B., & MacMillan, D. W. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group Meeting. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Kelley, D. E., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reddy, P. G., & Kumar, S. (2008). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Letters in Organic Chemistry, 5(8), 661-664. [Link]

  • Encyclopedia.pub. (2023). Heterogeneous Catalysts in the Reductive Amination of Alcohols. [Link]

  • US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents.

  • National Center for Biotechnology Information. (n.d.). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. [Link]

  • Fu, W., et al. (2020). Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles. ACS Sustainable Chemistry & Engineering, 8(1), 245-254. [Link]

  • Coldham, I., & Watson, D. F. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134-137. [Link]

  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • ResearchGate. (n.d.). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Retrieved from [Link]

  • Trost, B. M., & Jaber, J. J. (2018). Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters. Chemical Science, 9(10), 2739–2743. [Link]

  • JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents.

  • MDPI. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]

  • ResearchGate. (n.d.). Direct reductive amination of ketones with amines by reductive aminases. Retrieved from [Link]

  • MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Nature. (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. [Link]

  • ResearchGate. (n.d.). Heterogeneous Co catalyst reductive amination of carbonyl compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst. [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • YouTube. (2023). They think it's all Overman... It is now! - Organic Chemistry Retrosynthesis. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of tert-Butyl (1-aminopentan-3-yl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. Tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is a key building block in various synthetic pathways, and its structural integrity must be verified. Mass spectrometry stands as a definitive tool for this purpose. This guide provides an in-depth comparison and practical protocols for the mass spectrometric analysis of this compound, drawing upon established principles and data from analogous structures to ensure scientific rigor.

Introduction: The Challenge of Analyzing Boc-Protected Amines

Tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride possesses a molecular weight of 202.29 g/mol (for the free base) and the molecular formula C10H22N2O2.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group introduces a specific challenge in mass spectrometry. The Boc group is notoriously labile and can readily fragment under typical ionization conditions, potentially leading to misinterpretation of the resulting spectra.[1][2] Understanding and controlling this fragmentation is crucial for accurate molecular weight confirmation and structural elucidation.

This guide will compare the expected mass spectrometric behavior of tert-Butyl (1-aminopentan-3-yl)carbamate with its simpler analogue, tert-butyl (3-aminopropyl)carbamate, to illustrate the influence of the alkyl chain substituent. We will explore optimal analytical conditions to preserve the molecular ion and generate informative fragment ions.

Predicted Fragmentation Pathways under ESI-MS

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar and thermally labile molecules like our target compound.[3] When analyzing tert-Butyl (1-aminopentan-3-yl)carbamate, we expect to observe the protonated molecule, [M+H]+, at m/z 203.3. However, due to the instability of the Boc group, several characteristic fragmentation pathways are anticipated, even with gentle ionization conditions.

The primary fragmentation events for Boc-protected amines involve the loss of isobutene (56 Da) or the entire Boc group (100 Da). Further fragmentation of the resulting aminopentane backbone would then occur.

G M_H [M+H]+ m/z 203.3 M_H_minus_isobutene [M+H - C4H8]+ m/z 147.1 M_H->M_H_minus_isobutene - C4H8 (56 Da) M_H_minus_Boc [M+H - C5H9O2]+ (Deprotected Amine) m/z 103.1 M_H->M_H_minus_Boc - Boc group (100 Da) fragment_1 [C4H9]+ m/z 57 M_H->fragment_1 Loss of aminopentan-3-yl)carbamate fragment_2 [C5H12N]+ m/z 86.1 M_H_minus_Boc->fragment_2 - NH3 fragment_3 [C3H8N]+ m/z 58.1 M_H_minus_Boc->fragment_3 α-cleavage G cluster_0 LC System cluster_1 MS System Solvent_A Solvent A: 0.1% Formic Acid in Water Pump HPLC Pump Solvent_A->Pump Solvent_B Solvent B: 0.1% Formic Acid in Acetonitrile Solvent_B->Pump Autosampler Autosampler Pump->Autosampler Column C18 Column Autosampler->Column ESI_Source ESI Source Column->ESI_Source Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Sources

A Strategic Analysis of Amine Protection: Positioning tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Amine Protecting Groups for Researchers and Drug Development Professionals

In the precise and demanding field of synthetic organic chemistry, particularly within pharmaceutical and peptide research, the strategic use of protecting groups is a cornerstone of success.[1][2] A protecting group acts as a temporary shield, reversibly masking a reactive functional group to prevent it from engaging in unwanted side reactions while other parts of the molecule are modified.[1][3] For amines, which are both nucleophilic and basic, this protection is critical.[3][4]

This guide offers a comparative analysis of the most prevalent amine protecting groups, providing the technical insights necessary for researchers to make informed strategic decisions. While we will cover the foundational carbamate-based groups—Boc, Cbz, and Fmoc—we will give special consideration to tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride. It is crucial to understand that this compound is not a protecting group itself, but a valuable bifunctional building block where one of two primary amines is already selectively protected by a tert-butyloxycarbonyl (Boc) group.[5] This pre-protected scaffold offers unique advantages in the synthesis of complex molecules requiring differential functionalization.

The Pillars of Amine Protection: A Comparative Overview

The efficacy of a protecting group is judged by several key criteria: its ease of installation and removal, its stability across a range of reaction conditions, and its potential for "orthogonal" cleavage—the ability to be removed selectively in the presence of other protecting groups.[1][6] The most widely employed amine protecting groups are carbamates, which effectively reduce the nucleophilicity of the amine nitrogen.[3][4][7]

The Boc Group (tert-Butyloxycarbonyl)

Introduced via di-tert-butyl dicarbonate (Boc₂O), the Boc group is a cornerstone of both solution-phase and solid-phase synthesis.[8][9] Its defining characteristic is its lability under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[7][9][10] This acid sensitivity is a direct consequence of the stability of the tert-butyl cation formed during cleavage.[8][11]

  • Key Advantage: Its stability to bases and nucleophiles, as well as to catalytic hydrogenation, makes it orthogonal to Fmoc and Cbz groups, respectively.[7][8][11]

  • Strategic Insight: The tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride molecule leverages this chemistry. It provides a scaffold with a free primary amine (as a hydrochloride salt) ready for a desired reaction, while the second amine is masked by the acid-labile Boc group, ready for a subsequent, orthogonal deprotection and functionalization step.

The Cbz Group (Benzyloxycarbonyl or Z)

Historically significant, the Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932, revolutionized peptide synthesis.[7][12] It is typically installed using benzyl chloroformate (Cbz-Cl).[4][12]

  • Key Advantage: The Cbz group is stable under both acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst).[7][11] This deprotection method is exceptionally mild, often yielding only toluene and carbon dioxide as byproducts.

  • Strategic Limitation: The hydrogenation conditions required for Cbz removal are incompatible with other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing residues.[11]

The Fmoc Group (9-Fluorenylmethyloxycarbonyl)

The Fmoc group is the dominant protecting group in modern solid-phase peptide synthesis (SPPS).[13][14][15] Its popularity stems from its unique cleavage mechanism.

  • Key Advantage: The Fmoc group is exceptionally labile to bases, typically cleaved using a solution of a secondary amine like piperidine.[13][14][15] This deprotection occurs via a β-elimination mechanism.[15] It is stable to acidic conditions, making it fully orthogonal to the Boc group and other acid-labile side-chain protecting groups (the "Fmoc/tBu" strategy).[1][15][16]

  • Strategic Insight: The mild, non-acidic deprotection conditions prevent the degradation of sensitive peptide sequences and allow for the use of acid-sensitive linkers to the solid support.

Quantitative Comparison of Leading Amine Protecting Groups

The selection of a protecting group is a tactical decision based on the planned synthetic route. The following table summarizes the critical performance parameters of the Boc, Cbz, and Fmoc groups.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)Fmoc-OSu or Fmoc-Cl
Protection Conditions Mild base (e.g., NaOH, TEA, DMAP)[9]Mild base (e.g., Na₂CO₃) in water[12]Mild base (e.g., NaHCO₃)
Stability Profile Stable to base, nucleophiles, and hydrogenation.[8][17]Stable to acid and base.[11]Stable to acid and hydrogenation.[13]
Deprotection Conditions Strong acid (e.g., TFA, HCl).[7][9][10]Catalytic Hydrogenation (H₂/Pd-C).[7][11]Base (e.g., 20% piperidine in DMF).[13][15]
Orthogonal To Fmoc, CbzBoc, FmocBoc, Cbz
Primary Application Boc/Bn SPPS, solution-phase synthesis, protection of side chains in Fmoc SPPS.[16]Solution-phase peptide synthesis, general organic synthesis.[12][18]Fmoc/tBu SPPS.[13][16]

Visualizing Orthogonal Protection Strategies

The concept of orthogonality is central to complex multi-step synthesis. It allows for the selective deprotection of one functional group while others remain intact. The diagram below illustrates the distinct cleavage pathways for Boc, Cbz, and Fmoc, highlighting their mutual orthogonality.

Caption: Orthogonal deprotection pathways for common amine protecting groups.

Experimental Protocols: A Practical Guide

The following protocols provide standardized, self-validating procedures for the protection of an amine with a Boc group and its subsequent cleavage, directly relevant to the chemistry of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride.

Protocol 1: Boc Protection of a Primary Amine

Causality: This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) as the electrophilic source of the Boc group. A base, such as triethylamine (TEA) or NaOH, is required to deprotonate the amine, increasing its nucleophilicity to facilitate the attack on the Boc₂O. Dichloromethane (DCM) or a similar aprotic solvent is used to dissolve the reactants.

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine substrate (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

  • Basification: Add a suitable base, such as triethylamine (1.2 eq), to the solution and stir for 5-10 minutes at room temperature.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess base), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude Boc-protected amine.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Acid-Mediated Boc Deprotection

Causality: This protocol employs a strong acid, typically trifluoroacetic acid (TFA), to cleave the Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide, liberating the free amine as an ammonium salt. A scavenger, such as anisole or triisopropylsilane (TIS), is often included to trap the reactive tert-butyl cation, preventing it from alkylating sensitive residues like tryptophan or methionine.[7][9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS. Effervescence (CO₂ evolution) is typically observed.[11]

  • Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).

  • Final Product: The resulting product is the amine trifluoroacetate salt, which can be used directly in the next step or neutralized with a base to obtain the free amine.

Conclusion: Strategic Application in Drug Discovery

The choice between Boc, Cbz, and Fmoc is dictated by the overall synthetic plan, with orthogonality being the guiding principle.[3][19][] While Boc, Cbz, and Fmoc are protecting groups, a molecule like tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is a strategic building block. It offers synthetic chemists a head start by providing a differentially protected diamine scaffold. This allows for the selective functionalization of the free primary amine, followed by the orthogonal, acid-catalyzed removal of the Boc group to reveal the second amine for further chemical elaboration. This approach saves synthetic steps, improves overall yield, and is an invaluable tool in the construction of complex molecular architectures required for modern drug development.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

  • Google Patents.
  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chemistry For Everyone. (2025). What Are Fmoc Protecting Groups?. YouTube. [Link]

  • The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism. YouTube. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

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The Untapped Potential of Tert-Butyl (1-aminopentan-3-yl)carbamate Hydrochloride Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer both structural diversity and potential for biological activity is paramount. Among these, diamine derivatives have emerged as critical pharmacophores in a multitude of therapeutic agents. This guide provides a comprehensive analysis of the potential biological activities of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride and its derivatives. While direct experimental data on this specific compound remains limited, this document serves as an exploratory roadmap for researchers. By examining structurally related compounds and leveraging established principles of medicinal chemistry, we will delineate potential therapeutic applications, propose robust experimental workflows for their evaluation, and provide a comparative perspective against existing alternatives. This guide is intended to be a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic promise of this intriguing class of molecules.

Introduction: The Significance of Diamine Scaffolds in Medicinal Chemistry

The 1,3-diamine motif is a prevalent structural feature in numerous biologically active compounds, including natural products and synthetic drugs.[1] The presence of two amino groups offers multiple points for molecular interaction and chemical modification, making it a versatile scaffold for targeting a wide array of biological macromolecules. The tert-butoxycarbonyl (Boc) protecting group, a common feature in the subject compound, is widely utilized in organic synthesis to selectively mask one of the amino functionalities, allowing for controlled derivatization of the other.[2] This strategic protection is crucial for building molecular complexity and fine-tuning the pharmacological properties of the final compounds.

Derivatives of N-Boc protected diamines have been investigated for a range of biological activities, including antibacterial and antiproliferative effects.[3] This suggests that the core structure of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride holds significant, yet largely unexplored, therapeutic potential.

Synthesis and Derivatization Strategies

The synthesis of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride and its derivatives typically involves the selective mono-Boc protection of 1,3-diaminopentane. This can be achieved through various synthetic routes, often involving the use of di-tert-butyl dicarbonate (Boc₂O) under controlled reaction conditions to favor the formation of the mono-protected product.

Diagram 1: General Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_product Core Scaffold cluster_derivatization Derivatization cluster_final Final Products start 1,3-Diaminopentane reaction Mono-Boc Protection (e.g., with Boc₂O) start->reaction product tert-Butyl (1-aminopentan-3-yl)carbamate reaction->product derivatization Functionalization of the free amino group product->derivatization final_products Library of Derivatives derivatization->final_products

Caption: A generalized workflow for the synthesis of tert-Butyl (1-aminopentan-3-yl)carbamate derivatives.

The free primary amine in the resulting carbamate provides a reactive handle for a wide range of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing various substituents to probe interactions with biological targets.

Potential Biological Activities: An Evidence-Based Extrapolation

While direct experimental validation for tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is pending, we can infer its potential biological activities by examining structurally analogous compounds.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of compounds containing diamine and carbamate moieties. For instance, certain 2,4-diaminopyrimidine derivatives have shown significant inhibitory effects on the growth of various human cancer cell lines.[4] The mechanism of action for such compounds often involves the inhibition of key cellular processes like cell cycle progression or the induction of apoptosis.

Proposed Mechanism of Action: Derivatives of tert-Butyl (1-aminopentan-3-yl)carbamate could potentially interfere with rapidly proliferating cancer cells by:

  • Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as kinases or histone deacetylases (HDACs).

  • DNA Intercalation: Depending on the nature of the appended functional groups, these molecules could potentially interact with DNA, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The presence of cationic amino groups is a common feature in many antimicrobial agents, as they can interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. Polyamines and their derivatives have been shown to possess intrinsic antimicrobial properties and can also enhance the efficacy of existing antibiotics.[1][5] Furthermore, amino acids protected with groups like Boc have exhibited antibacterial activity.

Proposed Mechanism of Action: The derivatives could exert antimicrobial effects through:

  • Membrane Disruption: The positively charged amino group could interact with and disrupt the integrity of bacterial cell membranes.

  • Inhibition of Essential Enzymes: The compounds could inhibit bacterial enzymes that are vital for survival, such as those involved in cell wall synthesis or DNA replication.

Comparative Analysis: Benchmarking Against Existing Alternatives

To provide a framework for evaluating the potential of tert-Butyl (1-aminopentan-3-yl)carbamate derivatives, we can compare their hypothetical performance metrics against established therapeutic agents in the fields of oncology and infectious diseases.

Table 1: Hypothetical Comparative Performance

Compound Class Potential Target(s) Hypothetical Potency (IC₅₀/MIC) Potential Advantages Known Limitations of Alternatives
tert-Butyl (1-aminopentan-3-yl)carbamate Derivatives Kinases, HDACs, Bacterial Cell MembranesTo be determinedHigh synthetic tractability, potential for novel mechanisms of actionLack of experimental data
Cisplatin (Anticancer) DNALow micromolarBroad-spectrum activitySignificant nephrotoxicity and neurotoxicity
Doxorubicin (Anticancer) Topoisomerase II, DNA intercalationNanomolar to low micromolarHigh efficacy against various cancersCardiotoxicity
Ciprofloxacin (Antibacterial) DNA gyrase, Topoisomerase IVSub-microgram/mL to low microgram/mLBroad-spectrum activityGrowing bacterial resistance
Vancomycin (Antibacterial) Bacterial cell wall synthesisLow microgram/mLEffective against MRSAPoor oral bioavailability, nephrotoxicity

This table underscores the need for experimental data to validate the potential advantages of this novel compound class.

Recommended Experimental Protocols

To systematically evaluate the biological activity of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride derivatives, a tiered screening approach is recommended.

Diagram 2: Experimental Screening Workflow

G cluster_synthesis Compound Library cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Lead Optimization cluster_invivo In Vivo Validation synthesis Synthesize a diverse library of derivatives primary In vitro cytotoxicity and antimicrobial assays synthesis->primary secondary Enzyme inhibition and mechanism of action studies primary->secondary tertiary Structure-Activity Relationship (SAR) studies secondary->tertiary invivo Animal models of cancer or infection tertiary->invivo

Caption: A tiered approach for the biological evaluation of novel chemical entities.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate containing broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While the biological activity of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride and its derivatives remains to be experimentally elucidated, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel therapeutics.

Future research should focus on the synthesis of a focused library of derivatives and their systematic evaluation using the proposed experimental workflows. Elucidating the structure-activity relationships will be crucial for optimizing potency and selectivity. Furthermore, mechanistic studies will be essential to identify the specific molecular targets and pathways through which these compounds exert their biological effects. The insights gained from such studies will be invaluable in guiding the development of this promising class of molecules from lead compounds to potential clinical candidates.

References

  • Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives. ChemistryOpen.

  • Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives. PubMed.

  • Exploration of Bis-Cinnamido-Polyamines as Intrinsic Antimicrobial Agents and Antibiotic Enhancers. National Center for Biotechnology Information.

  • Tackling vancomycin-resistant bacteria with ′lipophilic–vancomycin–carbohydrate conjugates′. Sigma-Aldrich.

  • Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives. ResearchGate.

  • Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers. MDPI.

  • Antimicrobial Properties of New Polyamines Conjugated with Oxygen-Containing Aromatic Functional Groups. National Center for Biotechnology Information.

  • Synthesis of N-BOC amines by various routes. ResearchGate.

  • In Vitro and In Silico Study of the α-Glucosidase and Lipase Inhibitory Activities of Chemical Constituents from Piper cumanense (Piperaceae) and Synthetic Analogs. MDPI.

  • Synthesis and Glycosidase Inhibitory Activity of Some N-substituted 6-deoxy-5a-carba-beta-DL- And L-galactopyranosylamines. PubMed.

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. National Center for Biotechnology Information.

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. ACS Publications.

  • N-Boc-1,3-propanediamine synthesis. ChemicalBook.

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Center for Biotechnology Information.

  • Inhibitory Potential of α-Amylase, α-Glucosidase, and Pancreatic Lipase by a Formulation of Five Plant Extracts: TOTUM-63. MDPI.

  • Synthesis, antiproliferative activity in cancer cells and DNA interaction studies of [Pt(cis-1,3-diaminocycloalkane)Cl2] analogs. PubMed.

  • Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv.

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI.

  • Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. National Center for Biotechnology Information.

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A Senior Application Scientist's Guide to the Structural Elucidation of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride: A Comparative Crystallographic Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of pharmaceutical development, the precise three-dimensional atomic arrangement of a molecule is not merely academic; it is a critical determinant of a compound's physical properties, stability, and biological activity. Tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride serves as a key building block in medicinal chemistry, yet its crystal structure remains unelucidated in the public domain. This guide addresses this knowledge gap by providing researchers and drug development professionals with a comprehensive, field-proven workflow for determining its single-crystal X-ray structure. Rather than presenting a simple protocol, we delve into the causality behind experimental choices, establish a self-validating methodology, and frame a comparative analysis based on the structural motifs of analogous compounds. This document serves as both a practical guide for the laboratory and a framework for interpreting the forthcoming structural data in a broader chemical context.

Introduction: The Rationale for Structural Determination

The hydrochloride salt of tert-Butyl (1-aminopentan-3-yl)carbamate is a chiral diamine synthon characterized by a flexible pentyl backbone, a sterically demanding tert-butoxycarbonyl (Boc) protecting group, and two key protonatable nitrogen centers. Its utility in synthesis is clear, but its solid-state behavior—governed by molecular conformation and intermolecular forces—is unknown.

Single-crystal X-ray diffraction is the definitive method for obtaining this information.[1] It provides unambiguous proof of molecular structure, absolute configuration, and, most critically, the intricate network of hydrogen bonds and packing forces that dictate material properties like solubility and stability.[2][3] The absence of a published structure for our target compound presents a challenge but also an opportunity to apply first principles. This guide will therefore proceed as a predictive and instructional comparison, outlining how one would generate and analyze the data, and what structural features we might anticipate based on known chemical principles and related structures.

Pre-Analysis: Anticipated Structural Features & Comparative Motifs

Before embarking on an experimental campaign, a critical analysis of the molecule's structure allows us to form hypotheses about its eventual crystal packing. The key functional groups at play are:

  • The Ammonium Group (-NH3+): As a hydrochloride salt, the primary amine is expected to be protonated. This cation is a strong hydrogen bond donor.

  • The Chloride Anion (Cl-): The counter-ion is an effective hydrogen bond acceptor.

  • The Carbamate Group (-NH-C=O): The N-H group is a hydrogen bond donor, and the carbonyl oxygen is an acceptor.

  • The Boc Group (-C(CH3)3): This bulky, lipophilic group will influence crystal packing through steric hindrance and van der Waals interactions, but not hydrogen bonding.

  • The Flexible Alkyl Chain: The pentyl chain introduces conformational flexibility, which can lead to polymorphism—the ability of a compound to crystallize in multiple different packing arrangements.[4]

Based on these features, we can anticipate a robust hydrogen-bonding network as the primary driver of the crystal structure. We expect to see strong N-H···Cl interactions from the primary ammonium group and potentially N-H···O=C or further N-H···Cl interactions from the secondary amine of the carbamate.[5][6] The interplay between these interactions will define the supramolecular assembly. For comparison, studies on other amine hydrochlorides frequently reveal charge-assisted hydrogen bonds forming chains or sheets that define the crystal architecture.[5]

The Experimental Workflow: From Powder to Final Structure

The following section details a complete, self-validating protocol for determining the crystal structure of the target compound.

Part A: Growing High-Quality Single Crystals

This is often the most challenging, rate-limiting step in crystallography.[2] The goal is to encourage molecules to slowly and methodically assemble into a perfectly ordered lattice.

Protocol: Slow Evaporation Method

  • Solvent Selection: Begin by testing the solubility of the compound (1-2 mg) in a range of solvents (0.5 mL) of varying polarity (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble; too high a solubility prevents crystallization, while too low a solubility prevents adequate material from dissolving.

  • Solution Preparation: Prepare a nearly saturated solution of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride in the chosen solvent system. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial (e.g., a 4 mL glass vial). This removes dust or other particulates that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, then pierce the cap with a needle. Alternatively, cover the opening with paraffin film and pierce it a few times. This allows for slow evaporation of the solvent.[7]

  • Observation: Place the vial in a vibration-free environment (e.g., a dedicated shelf or a specialized crystallization incubator) at constant temperature. Observe the vial daily for the formation of small, clear, well-defined crystals with sharp edges. This may take several days to weeks.

Causality Check: Slow evaporation is chosen for its simplicity and effectiveness with small organic molecules.[7] By gradually increasing the concentration past saturation, we provide the thermodynamic driving force for crystallization while allowing enough time for molecules to adopt the lowest-energy packing arrangement. Filtering is critical; a single speck of dust can lead to a shower of useless microcrystals instead of a single, diffracting-quality crystal.

Part B: Single-Crystal X-ray Data Collection

This stage involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.[8]

Protocol: Mounting and Data Acquisition

  • Crystal Selection & Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks or defects. Using a micromanipulator, carefully pick up the crystal with a cryo-loop and submerge it in a cryoprotectant oil (e.g., Paratone-N) to prevent atmospheric moisture from damaging it.

  • Cryo-Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This process, known as flash-cooling, vitrifies the surrounding oil and minimizes thermal motion of the atoms within the crystal, leading to higher-resolution data.[9]

  • Initial Screening: On the diffractometer, collect a few initial diffraction images to assess the crystal's quality. The diffraction spots should be sharp and round, not streaky or split.[10]

  • Unit Cell Determination: Collect a series of frames to automatically determine the unit cell parameters and Bravais lattice. The software will provide an initial estimate of the crystal system and dimensions.[11]

  • Full Data Collection: Design an experiment strategy to collect a complete, redundant dataset. This typically involves rotating the crystal through a range of angles while continuously exposing it to X-rays and recording the diffraction data on a detector.[11] The goal is to measure the intensity of as many unique reflections as possible to a high resolution (ideally better than 0.84 Å for publication).[10]

Part C: Structure Solution and Refinement

This is the computational process of converting the raw diffraction data into a final, validated 3D atomic model.[12]

Protocol: From Diffraction Spots to a Model

  • Data Integration and Scaling: Process the raw diffraction images to measure the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects). The output is a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Space Group Determination: Based on the symmetry and systematic absences in the diffraction data, determine the correct space group. This is a crucial step that defines the symmetry operators within the crystal.

  • Structure Solution: Use direct methods or Patterson methods to obtain an initial phase estimate for the reflections, which allows for the calculation of an initial electron density map.[13] For a small molecule like this, direct methods are almost always successful. The initial map should reveal the positions of the heavier atoms (Cl, O, N, C).

  • Iterative Refinement: Build the remaining non-hydrogen atoms into the model based on the electron density map. Then, perform iterative cycles of least-squares refinement, which adjusts the atomic positions, occupancies, and displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.

  • Hydrogen Atom Placement: Once the non-hydrogen atoms are well-refined, hydrogen atoms can typically be located in the difference Fourier map. They are then refined using appropriate geometric constraints.

  • Validation: The final model must be rigorously validated. Key metrics include the R-factors (R1 and wR2), which measure the agreement between the model and data, and the goodness-of-fit (GooF). A final check using a tool like PLATON or the IUCr's checkCIF service is mandatory to screen for errors and ensure the data is complete and consistent.[14]

Experimental Workflow Diagram

G cluster_0 Part A: Crystal Growth cluster_1 Part B: Data Collection cluster_2 Part C: Structure Determination A1 Select Solvent System A2 Prepare Saturated Solution A1->A2 A3 Filter Solution (0.22 µm) A2->A3 A4 Slow Evaporation Setup A3->A4 A5 Incubate & Observe A4->A5 B1 Select & Mount Crystal A5->B1 High-Quality Crystal Found B2 Flash-Cool to 100 K B1->B2 B3 Screen for Quality B2->B3 B4 Determine Unit Cell B3->B4 B5 Collect Full Dataset B4->B5 C1 Integrate & Scale Data B5->C1 Raw Diffraction Data C2 Determine Space Group C1->C2 C3 Solve Structure (Direct Methods) C2->C3 C4 Iterative Refinement C3->C4 C5 Place H-Atoms C4->C5 C6 Validate & Generate CIF C5->C6 F F C6->F Final Structural Model

Caption: End-to-end workflow for single-crystal X-ray structure determination.

Data Interpretation: From a Model to Molecular Insights

The final output of this workflow is a Crystallographic Information File (CIF).[15][16] This standard text file contains all the essential information about the experiment and the final structure, including unit cell parameters, atomic coordinates, and bond lengths/angles.[17]

Comparative Data Summary

While we do not have experimental data for the target compound, we can prepare a template for its analysis and compare it to a hypothetical analogue, "Analogue A," which we will define as a simple Boc-protected aminobutane hydrochloride.

Parametertert-Butyl (1-aminopentan-3-yl)carbamate HClAnalogue A (Hypothetical Data)Significance & Interpretation
Crystal System To be determinedMonoclinicDescribes the basic shape of the unit cell.
Space Group To be determinedP2₁/cDefines the symmetry elements within the crystal.
Unit Cell (a, b, c, β) To be determined10.2 Å, 8.5 Å, 14.1 Å, 95.2°Dimensions of the repeating unit of the crystal.
R1 / wR2 Target < 0.05 / < 0.100.041 / 0.095Key indicators of the quality of the fit between the model and data. Lower is better.
H-Bond: N-H···Cl (Å) Expected ~2.2-2.5 Å2.25 Å, 2.31 ÅThe primary charge-assisted interactions defining the core structure.[18]
H-Bond: N-H···O=C (Å) Expected ~1.9-2.2 Å2.05 ÅSecondary interaction that influences the conformation of the carbamate.
Analysis of the Hydrogen Bonding Network

The primary scientific value comes from analyzing the intermolecular interactions.[19][20] The final CIF will allow for the precise measurement of all hydrogen bond distances and angles. A key comparison point will be to observe which acceptors (chloride ion vs. carbamate oxygen) are preferred by the hydrogen bond donors. This balance dictates the overall packing efficiency and stability of the crystal.

Hypothetical Hydrogen Bonding Diagram

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_1 N1-H O1_2 O1=C N1_1->O1_2 N-H···O=C O1_1 O1=C N2_1 N2-H3+ Cl_1 Cl- N2_1->Cl_1 N-H···Cl Cl_2 Cl- N2_1->Cl_2 N-H···Cl N1_2 N1-H

Sources

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